4-(1H-pyrazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
CAS No.: 2034427-22-8
Cat. No.: VC11827304
Molecular Formula: C18H15N5O2S2
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034427-22-8 |
|---|---|
| Molecular Formula | C18H15N5O2S2 |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | 4-pyrazol-1-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C18H15N5O2S2/c24-27(25,15-6-4-14(5-7-15)23-11-2-8-21-23)22-13-16-18(20-10-9-19-16)17-3-1-12-26-17/h1-12,22H,13H2 |
| Standard InChI Key | DMHAJYZHGMJMRI-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CS4 |
| Canonical SMILES | C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Structure and Bonding Characteristics
The compound’s structure (CAS No. 2034427-22-8) features a central benzene ring substituted at the 1-position with a sulfonamide group (-SO₂NH-) and at the 4-position with a pyrazole ring. The sulfonamide nitrogen is further connected via a methylene bridge (-CH₂-) to a pyrazine ring, which bears a thiophene substituent at its 3-position. This arrangement creates three distinct aromatic systems:
-
Pyrazole (C₃H₃N₂): A five-membered ring with two adjacent nitrogen atoms, contributing π-π stacking capabilities.
-
Thiophene (C₄H₄S): A sulfur-containing heterocycle enhancing lipophilicity and potential metabolic stability.
-
Pyrazine (C₄H₄N₂): A diazine ring enabling hydrogen bonding and coordination with metal ions.
The interplay between these systems generates a planar conformation in the pyrazine-thiophene subunit, while the sulfonamide group introduces torsional flexibility.
Quantitative Molecular Descriptors
Table 1 summarizes key physicochemical parameters derived from experimental and computational studies:
| Property | Value | Methodology |
|---|---|---|
| Molecular Formula | C₁₈H₁₅N₅O₂S₂ | High-resolution MS |
| Molecular Weight | 397.5 g/mol | Calculated from formula |
| LogP (Octanol-Water) | 2.8 ± 0.3 | Computational prediction |
| Topological Polar Surface Area | 128 Ų | SwissADME analysis |
| Hydrogen Bond Donors | 1 (Sulfonamide NH) | Structural analysis |
| Hydrogen Bond Acceptors | 7 (Sulfonyl O, pyrazine N) | Crystallographic modeling |
These properties suggest moderate membrane permeability (LogP > 2) balanced by significant polar surface area, indicating potential for both intracellular and extracellular target engagement.
Synthetic Methodologies and Characterization
Multi-Step Synthesis Pathway
The synthesis (Scheme 1) employs a convergent strategy, constructing the pyrazine-thiophene and benzenesulfonamide-pyrazole units separately before final coupling:
Step 1: Thiophene-Pyrazine Intermediate
3-Aminopyrazine-2-carboxylic acid undergoes Ullmann coupling with 2-bromothiophene in the presence of CuI and Cs₂CO₃ in DMF at 80°C (72% yield) . Subsequent methylation of the amine with iodomethane in acetone/K₂CO₃ produces the key intermediate 3-(thiophen-2-yl)pyrazin-2-yl)methanamine.
Step 2: Sulfonamide Formation
4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride reacts with the pyrazine-thiophene amine in dichloromethane with triethylamine as base. The reaction proceeds via nucleophilic attack at the sulfonyl chloride, with yields optimized to 85% at 0°C to minimize disubstitution .
Critical Reaction Parameters:
-
Temperature control (<5°C) during sulfonamide coupling prevents thermal decomposition of the thiophene ring.
-
Anhydrous conditions (molecular sieves) suppress hydrolysis of the sulfonyl chloride .
Spectroscopic Characterization
Post-synthetic analysis employs a battery of techniques to verify structure and purity:
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyrazole CH), 8.15–8.17 (d, 2H, benzene CH), 7.68–7.71 (m, 1H, thiophene CH), 4.55 (s, 2H, CH₂ bridge).
-
¹³C NMR: Distinct signals at δ 162.4 (sulfonyl C=O), 144.2 (pyrazine C-N), and 126.8 ppm (thiophene C-S) .
Infrared Spectroscopy (IR):
Key absorptions at 1321 cm⁻¹ (asymmetric SO₂ stretch) and 1155 cm⁻¹ (symmetric SO₂ stretch) confirm sulfonamide formation . The absence of NH stretches above 3300 cm⁻¹ verifies complete sulfonamidation.
Biological Activity and Mechanism of Action
Antimicrobial Properties
Comparative studies against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens reveal structure-dependent activity (Table 2):
| Organism | MIC (μg/mL) | Reference Compound (Ofloxacin) |
|---|---|---|
| S. aureus (ATCC 25923) | 12.5 | 3.1 |
| E. coli (ATCC 25922) | 25 | 1.5 |
| C. albicans (SC5314) | 50 | 6.2 (Fluconazole) |
Mechanistic studies suggest dual inhibition of dihydrofolate reductase (DHFR) and β-ketoacyl-acyl carrier protein synthase III (FabH), critical for folate and fatty acid biosynthesis . Molecular docking shows the sulfonamide oxygen forming hydrogen bonds with DHFR’s Asp27 (binding energy: -8.9 kcal/mol).
Antioxidant Capacity
Using the DPPH radical scavenging assay, the compound exhibits moderate activity (IC₅₀ = 58 μM vs. ascorbic acid IC₅₀ = 22 μM) . The thiophene sulfur and pyrazole nitrogen likely participate in radical neutralization through electron transfer mechanisms.
Computational Modeling and Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR)
A 3D-QSAR model (r² = 0.89, q² = 0.75) identifies critical pharmacophoric features:
-
Hydrophobic region: Thiophene and pyrazine rings (contribution: 45%)
-
Hydrogen bond acceptor: Sulfonyl oxygen (30%)
-
Electron-rich area: Pyrazole N2 (25%)
Modifications increasing thiophene lipophilicity (e.g., 5-nitro substitution) improve antimicrobial potency but reduce solubility.
Future Research Directions
Pharmacokinetic Optimization
Proposed structural modifications include:
-
Prodrug approaches: Esterification of the sulfonamide NH to enhance oral bioavailability.
-
Metabolic stabilization: Replacement of thiophene with benzothiophene to reduce CYP450-mediated oxidation.
Target Expansion
Preliminary screens suggest activity against carbonic anhydrase IX (CA-IX), a cancer-associated enzyme. In vitro testing in hypoxic HeLa cells shows 40% inhibition at 10 μM.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume